2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride is a chemical compound with significant interest in medicinal chemistry and pharmaceutical applications. It is classified as a piperidine derivative, characterized by the presence of a methylsulfonyl group attached to the piperidine ring. The compound's molecular formula is , and it has been assigned the CAS number 1185302-17-3, indicating its unique identity in chemical databases .
This compound is sourced from various suppliers, including Matrix Scientific, which offers it for research purposes. Its classification falls under the category of organic compounds, specifically heterocyclic compounds containing sulfur, nitrogen, and chlorine . The compound is categorized as an irritant, necessitating careful handling in laboratory settings.
The synthesis of 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride typically involves multi-step organic reactions. The initial steps may include:
The yield and purity of the synthesized compound can be optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride features a piperidine ring substituted at one position by a methylsulfonyl group and at another by an ethanamine moiety. The structural representation can be described as follows:
The three-dimensional conformation of the molecule influences its biological activity and interaction with target sites within biological systems .
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing derivatives with enhanced therapeutic properties.
Research indicates that compounds with similar structures may function as inhibitors or modulators of neurotransmitter receptors or transporters, which could explain their potential therapeutic effects in neurological disorders .
Data from preliminary studies suggest that this compound might exhibit anti-neoplastic properties, making it a candidate for further exploration in cancer therapies .
These properties are essential for determining suitable applications in research and industry .
2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride has several potential applications:
The synthesis of 2-(1-(methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride begins with strategic functionalization of the piperidine ring. A prevalent approach involves catalytic hydrogenation of pyridine precursors under controlled conditions. As demonstrated in piperidine derivative syntheses, cis-selective hydrogenation of 2-(2-pyridyl)ethanol derivatives utilizes ruthenium dioxide (RuO₂) catalysts at 100–120°C and hydrogen pressures >500 psig [4]. This method achieves >90% conversion while suppressing N-methylated byproducts through:
Table 1: Catalytic Systems for Pyridine-to-Piperidine Hydrogenation
Catalyst | Temperature | Pressure (psig) | Additive | Byproduct Suppression | |
---|---|---|---|---|---|
RuO₂ | 100–120°C | 500–5,000 | Piperidine | N-methylpiperidine < 2% | |
Pd/C | 80–100°C | 1,500 | Triethylamine | Dehalogenation < 5% | |
Ni-Si | 120°C | 1,000 | – | Over-reduction ~8% | [4] [7] |
Methylsulfonylation of the piperidine nitrogen employs methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions. Key parameters include:
Table 2: Solvent/Base Optimization for Methylsulfonylation
Solvent | Base (equiv.) | Temp. | Time (hr) | Yield | Purity | |
---|---|---|---|---|---|---|
DCM | TEA (2.2) | 0°C→25°C | 0.5 | 92% | 98.5% | |
THF | Pyridine (3.0) | 25°C | 2.0 | 85% | 94% | |
Acetone | K₂CO₃ (2.5) | 40°C | 4.0 | 78% | 90% |
Conversion of the free amine to its hydrochloride salt is critical for stability and crystallinity. Gas-phase HCl bubbling into a 20% w/v solution of the amine in anhydrous diethyl ether provides rapid precipitation (90% yield) [2]. Solvent polarity dictates crystal morphology and stoichiometry:
Table 3: Solvent Impact on Hydrochloride Crystallization
Solvent System | Dielectric Constant | Crystallization Time | Crystal Form | Recovery | |
---|---|---|---|---|---|
Diethyl ether | 4.3 | 5–10 min | Fine powder | 90% | |
Ethanol/IPA (1:1) | 18.3 | 20 min | Needles | 93% | |
Acetone | 20.7 | >60 min | Agglomerates | 82% | [4] [9] |
End-to-end process efficiency hinges on:
Table 4: Temperature-Dependent Yield Optimization
Step | Optimal Temp. | Catalyst | Byproducts | Yield | |
---|---|---|---|---|---|
Pyridine hydrogenation | 100°C | RuO₂ | <2% | 96% | |
Azide reduction | 25°C | Pd/C (10%) | <1% | 94% | |
Hydrochloride formation | 5–10°C | – | <0.5% | 95% | [2] [4] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: